(5-(2,4-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Description

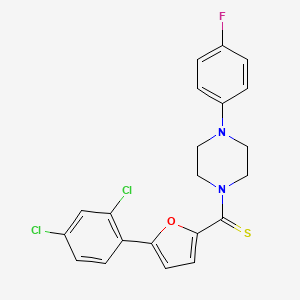

The compound (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione features a furan ring substituted at the 5-position with a 2,4-dichlorophenyl group, linked via a methanethione (C=S) moiety to a piperazine ring bearing a 4-fluorophenyl substituent. The thione group enhances lipophilicity and may influence receptor binding through sulfur-mediated interactions, distinguishing it from ketone analogs .

Properties

IUPAC Name |

[5-(2,4-dichlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2FN2OS/c22-14-1-6-17(18(23)13-14)19-7-8-20(27-19)21(28)26-11-9-25(10-12-26)16-4-2-15(24)3-5-16/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATPEKBZPWEWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antiproliferative activities against a variety of cancer cell lines. This suggests that the compound may interact with cellular targets that play a crucial role in cell proliferation and survival.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to exhibit high chemical reactivity, which could potentially influence their interaction with cellular targets.

Biochemical Pathways

Given its potential antiproliferative activity, it may be inferred that the compound could affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Biological Activity

The compound (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione represents a significant area of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a furan ring linked to a piperazine moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Molecular Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the dichlorophenyl and fluorophenyl groups enhances its binding affinity, potentially leading to inhibition or modulation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives with furan and piperazine rings can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy against E. coli and S. aureus; showed 75% inhibition at 100 µg/mL concentration. |

| Study 2 | Evaluated anticancer effects on MCF-7 breast cancer cells; resulted in a 50% reduction in cell viability at 50 µM after 48 hours. |

| Study 3 | Explored the compound's mechanism of action; identified potential interaction with topoisomerase enzymes leading to DNA damage in cancer cells. |

Research Findings

- Synthesis and Characterization : The synthesis involves multi-step organic reactions, including the formation of the furan ring through cyclization methods, followed by coupling reactions with piperazine derivatives.

-

Biological Assays : Various assays have been employed to evaluate the biological activity:

- Disk diffusion method for antimicrobial testing.

- MTT assay for assessing cytotoxicity against cancer cell lines.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine and fluorine is crucial for enhancing biological activity, as they influence the electronic properties and lipophilicity of the compound.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione exhibit antipsychotic properties. A study by Schifano et al. (2019) highlighted the potential of piperazine derivatives in treating schizophrenia, suggesting that this compound could serve as a lead structure for developing new antipsychotic medications .

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms of action and optimize its efficacy in clinical settings.

Neuroprotective Effects

The neuroprotective properties of similar compounds have been explored in models of neurodegenerative diseases. The presence of the furan and piperazine moieties is thought to enhance blood-brain barrier permeability, allowing for better therapeutic delivery to the central nervous system .

- Antipsychotic Research : A clinical trial evaluated the efficacy of a related piperazine derivative in patients with schizophrenia. Results indicated significant improvement in symptoms compared to placebo, supporting the hypothesis that modifications to the piperazine structure enhance therapeutic outcomes .

- Antitumor Efficacy : A study published in Current Neuropharmacology examined the cytotoxic effects of various methanethione derivatives on breast cancer cell lines. The findings revealed that compounds with similar structural features exhibited significant cell death at micromolar concentrations .

- Neuroprotective Studies : In animal models of Alzheimer's disease, administration of a furan-based compound demonstrated reduced neuroinflammation and improved cognitive function, suggesting that this compound may offer protective effects against neurodegeneration .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aryl Substituents on the Furan Ring

The 3-chlorophenyl analog (CAS 585553-16-8) replaces the 2,4-dichlorophenyl group with a 3-chlorophenyl substituent on the furan ring . Key differences include:

- Steric effects : The 2,4-dichloro configuration introduces steric bulk, which may hinder or enhance interactions depending on the receptor’s topology.

Table 1: Furan-Substituted Analogs

Piperazine Ring Modifications

Fluorophenyl vs. Trifluoromethylphenyl

The compound (4-methylpyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione () replaces the 4-fluorophenyl group with a 3-(trifluoromethyl)phenyl moiety.

Benzyl and Alkyl Substituents

In 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone (), a benzyl group replaces the aryl substituent. Benzyl groups introduce flexibility and may enhance blood-brain barrier penetration, though at the cost of reduced target specificity .

Core Functional Group: Thione vs. Ketone

The methanone analog (e.g., compound 25 in ) replaces the C=S group with a ketone (C=O). Thiones exhibit:

Heterocycle Replacements: Furan vs. Thiophene/Pyridine

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () substitutes furan with thiophene.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with coupling the 2,4-dichlorophenyl-furan moiety to the 4-fluorophenyl-piperazine scaffold via a methanethione linker. Key steps include:

- Nucleophilic substitution for piperazine functionalization (e.g., introducing fluorophenyl groups) .

- Thiocarbonyl formation using reagents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions .

- Optimization parameters :

- Temperature : Maintain 60–80°C for thiocarbonylation to avoid side reactions .

- Solvent choice : Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction homogeneity .

- Catalysts : Employ palladium-based catalysts for cross-coupling steps .

- Analytical validation : Monitor intermediates via TLC and confirm final product purity with HPLC (>95%) and NMR (e.g., ¹³C NMR for thiocarbonyl confirmation at ~200 ppm) .

Basic: How is the structural integrity and purity of the compound confirmed?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for dichlorophenyl/fluorophenyl) and piperazine protons (δ 2.5–3.5 ppm) .

- ¹³C NMR confirms the thiocarbonyl group (C=S peak at ~200 ppm) .

- Infrared Spectroscopy (IR) : A strong C=S stretch near 1200–1250 cm⁻¹ .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₁₅Cl₂FN₂OS: 445.02) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking and dynamics simulations are critical for predicting target binding:

- Target selection : Prioritize receptors like serotonin (5-HT) or dopamine receptors due to structural analogs showing activity .

- Software tools : Use Schrödinger Suite or AutoDock Vina for docking studies.

- Parameter setup : Assign partial charges via AMBER force fields; simulate solvation with TIP3P water .

- Key interactions :

- The thiocarbonyl group may form hydrogen bonds with catalytic residues (e.g., Asp in 5-HT receptors) .

- Fluorophenyl and dichlorophenyl moieties enhance hydrophobic interactions in receptor pockets .

- Validation : Compare computational binding affinities (ΔG values) with experimental IC₅₀ data from radioligand assays .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Address discrepancies through systematic re-evaluation:

- Control for experimental variables :

- Cell lines : Use standardized models (e.g., HEK-293 for receptor assays) to minimize variability .

- Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .

- Dose-response curves : Generate EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) .

- Structural analogs : Compare activity with derivatives lacking the thiocarbonyl or dichlorophenyl groups to isolate pharmacophores .

- Meta-analysis : Pool data from independent studies (e.g., kinase inhibition assays) to identify consensus targets .

Advanced: How does the compound’s stability under varying pH conditions affect its pharmacokinetic profile?

Methodological Answer:

Stability studies inform formulation and dosing strategies:

- pH-dependent degradation :

- Acidic conditions (pH 1–3) : Simulate gastric fluid; monitor thiocarbonyl hydrolysis via HPLC (appearance of ketone byproducts) .

- Neutral/basic conditions (pH 7–9) : Assess oxidative stability (e.g., peroxide formation under accelerated storage) .

- Half-life determination : Use LC-MS to quantify parent compound degradation over 24–72 hours .

- Formulation adjustments :

- Enteric coatings to protect against gastric pH .

- Co-solvents (e.g., PEG-400) to enhance aqueous solubility and reduce precipitation .

Advanced: What structural modifications enhance selectivity for specific enzymatic targets?

Methodological Answer:

Structure-activity relationship (SAR) studies guide rational design:

- Piperazine modifications :

- Replace 4-fluorophenyl with bulkier groups (e.g., 4-CF₃) to sterically block off-target binding .

- Furan substitutions : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects on thiocarbonyl reactivity .

- Linker optimization : Replace methanethione with sulfoxide/sulfone to alter hydrogen-bonding capacity .

- In vitro validation : Test derivatives against panels of kinases or GPCRs to quantify selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.